molecular formula C9H11N3O B2722850 5-ethoxy-1H-1,3-benzodiazol-2-amine CAS No. 885371-64-2

5-ethoxy-1H-1,3-benzodiazol-2-amine

Cat. No.: B2722850
CAS No.: 885371-64-2
M. Wt: 177.207
InChI Key: NZUORMKRSZZVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 5-ethoxy-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

5-Ethoxy-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H11N3O. Its synthesis typically involves the reaction of 5-ethoxy-1H-benzimidazole with an appropriate amine source under controlled conditions. The unique ethoxy substitution at the 5-position is believed to influence its biological reactivity and activity profile significantly .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have shown that benzodiazole derivatives, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating effectiveness comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, its mechanism may involve the inhibition of DNA topoisomerases, which are crucial for DNA replication and repair .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA topoisomerases.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, indicating potential for therapeutic intervention in tumor growth .
  • Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings and Case Studies

Several studies have provided insights into the efficacy and safety profiles of this compound:

StudyFocusFindings
Antimicrobial EfficacyDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityShowed inhibition of human cancer cell lines with IC50 values comparable to known chemotherapeutics.
Mechanism ExplorationIdentified interactions with DNA topoisomerases leading to cell cycle arrest.

Properties

IUPAC Name

6-ethoxy-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUORMKRSZZVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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